molecular formula C19H28N2O4 B8025207 benzyl tert-Butyl ((1R,3R)-cyclohexane-1,3-diyl)dicarbamate

benzyl tert-Butyl ((1R,3R)-cyclohexane-1,3-diyl)dicarbamate

Cat. No.: B8025207
M. Wt: 348.4 g/mol
InChI Key: WBCJCRHCNGJQOY-UHFFFAOYSA-N
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Description

Benzyl tert-Butyl ((1S,3R)-cyclohexane-1,3-diyl)dicarbamate is a complex organic compound with significant interest in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and a cyclohexane ring with two carbamate groups. The stereochemistry of the compound is defined by the (1S,3R) configuration, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl tert-Butyl ((1R,3R)-cyclohexane-1,3-diyl)dicarbamate typically involves multi-step organic reactions. One common method includes the protection of amine groups using tert-butyl carbamate, followed by the introduction of the benzyl group through nucleophilic substitution reactions. The cyclohexane ring is often constructed via cyclization reactions, ensuring the correct stereochemistry is maintained throughout the process.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which allow for precise control over reaction conditions and improved yields. These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions

Benzyl tert-Butyl ((1S,3R)-cyclohexane-1,3-diyl)dicarbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbamate groups into amines.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hypochlorite for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl tert-butyl ((1S,3R)-cyclohexane-1,3-diyl)dicarbamate with carbonyl functionalities, while reduction can produce the corresponding amines.

Scientific Research Applications

Benzyl tert-Butyl ((1S,3R)-cyclohexane-1,3-diyl)dicarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl tert-Butyl ((1R,3R)-cyclohexane-1,3-diyl)dicarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate
  • tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate
  • tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclopentyl)carbamate

Uniqueness

Benzyl tert-Butyl ((1S,3R)-cyclohexane-1,3-diyl)dicarbamate is unique due to its specific stereochemistry and the presence of both benzyl and tert-butyl groups. These structural features confer distinct reactivity and binding properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

benzyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-16-11-7-10-15(12-16)20-17(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCJCRHCNGJQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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